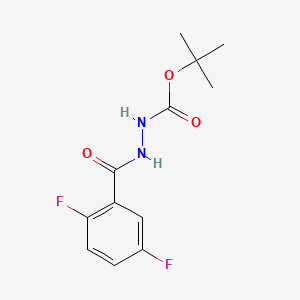

tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate

Description

BenchChem offers high-quality tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2,5-difluorobenzoyl)amino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O3/c1-12(2,3)19-11(18)16-15-10(17)8-6-7(13)4-5-9(8)14/h4-6H,1-3H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPCXRVVAHZZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)C1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501182674 | |

| Record name | 1,1-Dimethylethyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501182674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079843-62-1 | |

| Record name | 1,1-Dimethylethyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1079843-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501182674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

Table 1: Physicochemical Data for tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate

| Property | Value | Source |

| IUPAC Name | tert-butyl N'-[(2,5-difluorophenyl)formamido]carbamate | [1] |

| CAS Number | 1079843-62-1 | [1][2] |

| Molecular Formula | C12H14F2N2O3 | [1][2] |

| Molecular Weight | 272.25 g/mol | [1][2] |

| Physical Form | White to off-white powder or crystals | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Storage Temperature | Room Temperature |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate is not publicly available. However, a plausible synthetic route can be devised based on general methods for the synthesis of substituted benzoylhydrazinecarboxylates. The proposed synthesis involves the acylation of tert-butyl carbazate with 2,5-difluorobenzoyl chloride.

Proposed Synthesis Workflow

The logical workflow for the synthesis is outlined below.

References

Technical Guide: tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate (CAS RN: 1079843-62-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive chemical information and safety data for the compound with CAS number 1079843-62-1, identified as tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate. The information is compiled from various chemical and safety data sources to support research and development activities.

Chemical Information

tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate is a hydrazinecarboxylate derivative. The following table summarizes its key chemical properties.

| Property | Value | Source |

| CAS Registry Number | 1079843-62-1 | N/A |

| IUPAC Name | tert-butyl 2-(2,5-difluorobenzoyl)hydrazine-1-carboxylate | [1] |

| Synonyms | Hydrazinecarboxylic acid, 2-(2,5-difluorobenzoyl)-, 1,1-diMethylethyl ester; tert-butyl N-[(2,5-difluorobenzoyl)amino]carbamate; N'-(2,5-Difluoro-benzoyl)-hydrazinecarboxylic acid tert-butyl ester | [2] |

| Molecular Formula | C₁₂H₁₄F₂N₂O₃ | [1][2] |

| Molecular Weight | 272.25 g/mol | [1][2] |

| Melting Point | 125-127 °C | [2] |

| Density | 1.257 ± 0.06 g/cm³ (Predicted) | [2] |

| SMILES | CC(C)(C)OC(=O)NNC(=O)C1=C(C=CC(=C1)F)F | [1] |

| InChI | InChI=1S/C12H14F2N2O3/c1-12(2,3)19-11(18)16-15-10(17)8-6-7(13)4-5-9(8)14/h4-6H,1-3H3,(H,15,17)(H,16,18) | [1] |

Safety Data

The compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed.[2] The following table summarizes the key safety information.

| Safety Information | Description | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Experimental Protocols

Potential Signaling Pathways and Biological Screening

Specific signaling pathways involving tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate have not been identified in the reviewed literature. As a compound containing a hydrazone-like linkage, it belongs to a class of molecules known to exhibit a wide range of biological activities.[3] A general workflow for screening a novel compound for biological activity is depicted below.

References

A Technical Guide to Difluorobenzoyl Hydrazine Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorobenzoyl hydrazine derivatives represent a versatile class of organic compounds that have garnered significant interest in medicinal and agricultural chemistry. The incorporation of a difluorobenzoyl moiety into a hydrazine scaffold gives rise to molecules with a broad spectrum of biological activities. These activities range from potent insecticidal effects to promising antimicrobial and anticancer properties. The unique electronic properties of the fluorine atoms, such as high electronegativity and the ability to form strong carbon-fluorine bonds, often enhance the metabolic stability and binding affinity of these compounds to their biological targets. This technical guide provides a comprehensive review of the synthesis, quantitative biological data, and mechanisms of action of difluorobenzoyl hydrazine derivatives, serving as a resource for researchers in the fields of drug discovery and crop protection.

Synthesis of Difluorobenzoyl Hydrazine Derivatives

The synthesis of difluorobenzoyl hydrazine derivatives typically follows a straightforward two-step process. The first step involves the reaction of a substituted benzoic acid with a dehydrating agent, such as thionyl chloride, to form the corresponding benzoyl chloride. In the second step, the benzoyl chloride is reacted with a substituted hydrazine to yield the final difluorobenzoyl hydrazine derivative.

General Synthetic Workflow

Caption: General synthetic workflow for difluorobenzoyl hydrazine derivatives.

Experimental Protocol: Synthesis of N'-(4-chlorobenzylidene)-2,6-difluorobenzohydrazide

A representative protocol for the synthesis of a difluorobenzoyl hydrazine derivative is as follows:

-

Synthesis of 2,6-difluorobenzohydrazide:

-

To a solution of 2,6-difluorobenzoic acid (10 mmol) in methanol (20 mL), add concentrated sulfuric acid (0.5 mL) dropwise.

-

Reflux the mixture for 8 hours.

-

After cooling, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl 2,6-difluorobenzoate.

-

To a solution of methyl 2,6-difluorobenzoate (5 mmol) in ethanol (15 mL), add hydrazine hydrate (85%, 10 mmol).

-

Reflux the mixture for 6 hours.

-

Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration. Wash with cold ethanol to afford pure 2,6-difluorobenzohydrazide.

-

-

Synthesis of N'-(4-chlorobenzylidene)-2,6-difluorobenzohydrazide:

-

To a solution of 2,6-difluorobenzohydrazide (1 mmol) in ethanol (10 mL), add 4-chlorobenzaldehyde (1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the mixture to room temperature.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product.

-

Biological Activities

Difluorobenzoyl hydrazine derivatives have demonstrated significant potential in various biological applications, including as insecticides, antimicrobial agents, and anticancer therapeutics.

Insecticidal Activity

Many difluorobenzoyl hydrazine derivatives act as insect growth regulators by mimicking the molting hormone 20-hydroxyecdysone. These compounds bind to the ecdysone receptor (EcR), leading to a premature and incomplete molt, which is ultimately lethal to the insect.

Mechanism of Action: Ecdysone Receptor Signaling Pathway

An In-depth Technical Guide to the Solubility of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information inferred from synthetic and purification procedures, alongside a standardized experimental protocol for determining precise solubility.

I. Qualitative Solubility Profile

The following table summarizes the qualitative solubility of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate in various common organic solvents. This information is derived from analogous compounds and typical solvents used in the synthesis and purification of similar hydrazine carboxylate derivatives. The solubility is categorized as high, moderate, or low, providing a practical guide for solvent selection in experimental work.

| Solvent | Chemical Class | Predicted Solubility | Rationale/Context |

| Dichloromethane (DCM) | Chlorinated | High | Commonly used as a solvent for reactions and extractions involving Boc-protected hydrazines, suggesting good solubility. |

| Chloroform | Chlorinated | High | Similar to DCM, it is expected to be a good solvent for this compound. |

| Ethyl Acetate (EtOAc) | Ester | Moderate to High | Frequently used for extraction and as an eluent in column chromatography for related structures, indicating good solubility. Also used for recrystallization, implying solubility is temperature-dependent. |

| Acetone | Ketone | Moderate | A polar aprotic solvent that is generally a good solvent for a wide range of organic compounds. |

| Acetonitrile (ACN) | Nitrile | Moderate | A polar aprotic solvent often used in HPLC, suggesting at least moderate solubility. |

| Methanol (MeOH) | Alcohol | Moderate | The polar protic nature may allow for hydrogen bonding, leading to moderate solubility. |

| Ethanol (EtOH) | Alcohol | Moderate | Similar to methanol, it is expected to be a moderately good solvent. |

| Isopropanol (IPA) | Alcohol | Moderate to Low | Solubility is likely to be lower than in methanol or ethanol due to increased alkyl chain length. |

| Toluene | Aromatic Hydrocarbon | Low | As a nonpolar solvent, it is less likely to effectively dissolve the polar functional groups of the molecule. |

| Hexane/Heptane | Aliphatic Hydrocarbon | Low | These nonpolar solvents are typically used as anti-solvents or in solvent mixtures for chromatography and recrystallization to induce precipitation, indicating poor solubility. |

| Petroleum Ether | Aliphatic Hydrocarbon | Low | Similar to hexane, it is used as a nonpolar component in solvent systems for chromatography, suggesting low solubility. |

II. Experimental Protocol for Solubility Determination

The following is a standardized gravimetric method for determining the solubility of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate in a given organic solvent at a specific temperature.

Objective: To quantitatively determine the solubility of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate in a selected organic solvent at a controlled temperature.

Materials:

-

tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate to a pre-weighed scintillation vial.

-

Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 1.0 mL) of the supernatant using a micropipette.

-

Immediately filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-50 °C). Alternatively, use a vacuum desiccator or a rotary evaporator.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

The solubility can be expressed in various units, such as g/L or mg/mL, using the following formula:

Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtered solution in L)

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate and the selected solvents before starting the experiment.

III. Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of the target compound.

Caption: Workflow for the gravimetric determination of solubility.

discovery and history of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate

An extensive search for "tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate" has not yielded specific information regarding its discovery, history, or significant research applications. This suggests that the compound may be a novel or less-documented intermediate in chemical synthesis rather than a well-characterized active pharmaceutical ingredient or a compound with a rich history in drug discovery.

Publicly available scientific literature and patent databases do not contain specific records detailing the discovery, synthesis, and biological evaluation of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate as a standalone entity of significant interest. It is possible that this molecule is mentioned within the broader context of larger chemical libraries or as a precursor in the synthesis of more complex molecules, but it does not appear to be a key compound with a documented history of its own.

Therefore, a detailed technical guide or whitepaper on the discovery and history of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate cannot be provided at this time due to the lack of available data.

Should you be interested in a different compound with a more established history in scientific research and drug development, please provide its name, and a comprehensive guide will be compiled to your specifications.

An In-depth Technical Guide on the Theoretical and Computational Studies of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate. Due to the limited availability of direct experimental and computational data for this specific molecule in peer-reviewed literature, this document leverages data from closely related analogs to present a predictive but scientifically grounded analysis. The guide covers a plausible synthetic route, predicted analytical data, and a discussion of theoretical and computational analyses relevant to its molecular structure and properties. This document is intended to serve as a valuable resource for researchers and scientists interested in the chemical and electronic characteristics of fluorinated benzoylhydrazine derivatives for applications in drug discovery and materials science.

Introduction

tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate (TDBH) is a chemical compound featuring a difluorobenzoyl moiety linked to a tert-butoxycarbonyl (Boc) protected hydrazine. The presence of fluorine atoms can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting scaffold for medicinal chemistry and drug design. The hydrazinecarboxylate group is a versatile functional group used in the synthesis of various heterocyclic compounds and as a linker in more complex molecular architectures. This guide provides a detailed theoretical and computational perspective on TDBH, offering insights into its synthesis, and predicted structural and electronic properties.

Chemical Identity

| Property | Value |

| IUPAC Name | tert-butyl 2-(2,5-difluorobenzoyl)hydrazine-1-carboxylate |

| CAS Number | 1079843-62-1 |

| Molecular Formula | C₁₂H₁₄F₂N₂O₃ |

| Molecular Weight | 272.25 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)NNC(=O)C1=C(C=CC(=C1)F)F |

| InChI Key | PAPCXRVVAHZZHH-UHFFFAOYSA-N |

Experimental Protocols

Plausible Synthesis of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate

Reaction: Acylation of tert-butyl carbazate with 2,5-difluorobenzoyl chloride.

Reagents and Solvents:

-

tert-Butyl carbazate

-

2,5-Difluorobenzoyl chloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

A non-nucleophilic base (e.g., Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of tert-butyl carbazate (1.0 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the non-nucleophilic base (1.1 equivalents).

-

Slowly add a solution of 2,5-difluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate.

Predicted Quantitative Data

The following tables summarize the predicted quantitative data for tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.0 - 9.5 | br s | 1H | -NH-C(=O)- |

| ~ 7.2 - 7.4 | m | 1H | Ar-H |

| ~ 7.0 - 7.2 | m | 2H | Ar-H |

| ~ 6.8 - 7.0 | br s | 1H | -NH-Boc |

| 1.50 | s | 9H | -C(CH₃)₃ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | -C(=O)-Ar |

| ~ 158 (d, J ≈ 245 Hz) | C-F |

| ~ 156 (d, J ≈ 245 Hz) | C-F |

| ~ 155 | -C(=O)-O- |

| ~ 125 | Ar-C |

| ~ 120 (dd, J ≈ 25, 10 Hz) | Ar-C |

| ~ 118 (dd, J ≈ 25, 10 Hz) | Ar-C |

| ~ 115 (t, J ≈ 20 Hz) | Ar-C |

| ~ 82 | -C(CH₃)₃ |

| ~ 28 | -C(CH₃)₃ |

Predicted FT-IR Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium, Sharp | N-H Stretch |

| ~ 2980 | Medium | C-H Stretch (aliphatic) |

| ~ 1725 | Strong | C=O Stretch (Boc) |

| ~ 1680 | Strong | C=O Stretch (Amide) |

| ~ 1600, 1480 | Medium | C=C Stretch (Aromatic) |

| ~ 1250 | Strong | C-F Stretch |

| ~ 1160 | Strong | C-O Stretch |

Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 273.1 | [M+H]⁺ |

| 295.1 | [M+Na]⁺ |

| 217.1 | [M - C₄H₈ + H]⁺ |

| 173.0 | [M - Boc + H]⁺ |

| 141.0 | [2,5-difluorobenzoyl]⁺ |

Theoretical and Computational Studies

While specific computational studies on tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate are not available, Density Functional Theory (DFT) is a powerful tool to investigate the structural and electronic properties of such molecules.

Computational Methodology

A typical computational approach would involve geometry optimization and frequency calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size.

Predicted Molecular Geometry

The molecule is expected to adopt a conformation where the amide and carbamate groups are nearly planar to maximize resonance stabilization. The dihedral angle between the phenyl ring and the amide plane would be influenced by steric hindrance and electronic effects of the fluorine substituents.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the electron-rich 2,5-difluorobenzoyl moiety and the adjacent nitrogen atom of the hydrazine linker. The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be distributed over the entire benzoylhydrazine system. The HOMO-LUMO energy gap would provide insights into the chemical reactivity and electronic excitation properties of the molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis can be used to understand the charge distribution and intramolecular interactions. The analysis would likely reveal significant charge delocalization from the nitrogen lone pairs to the carbonyl groups, contributing to the planarity of the amide and carbamate linkages. The fluorine atoms would act as strong electron-withdrawing groups, influencing the charge distribution on the aromatic ring.

The Multifaceted Biological Activities of Difluorobenzoyl Hydrazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorobenzoyl hydrazine derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and agrochemical research. The incorporation of a difluorobenzoyl moiety into a hydrazine or hydrazone scaffold results in molecules with a wide spectrum of biological activities. The unique physicochemical properties conferred by the fluorine atoms, such as high electronegativity, metabolic stability, and lipophilicity, play a crucial role in the biological efficacy of these compounds. This technical guide provides an in-depth exploration of the primary biological activities of difluorobenzoyl hydrazine compounds, focusing on their anticancer, antimicrobial, and insecticidal properties. It includes a compilation of quantitative data, detailed experimental protocols for key bioassays, and visualizations of the underlying molecular mechanisms and experimental workflows.

Anticancer Activity

Difluorobenzoyl hydrazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanism of action is often linked to the induction of apoptosis, or programmed cell death, a critical process in tissue homeostasis and a key target for cancer therapy.

Mechanism of Action: Induction of Apoptosis

Many difluorobenzoyl hydrazine compounds exert their anticancer effects by triggering the intrinsic (mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). Treatment with these compounds can lead to an increased Bax/Bcl-2 ratio, causing mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol.[1][2] This event initiates a cascade of caspase activation, starting with the cleavage and activation of caspase-9, which in turn activates executioner caspases like caspase-3.[2][3][4][5] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][5]

References

- 1. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crocin triggers the apoptosis through increasing the Bax/Bcl-2 ratio and caspase activation in human gastric adenocarcinoma, AGS, cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - Rostampour - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]

- 4. Bax-induced caspase activation and apoptosis via cytochrome c release from mitochondria is inhibitable by Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ROS-dependent Bax/Bcl2 and caspase 3 pathway-mediated apoptosis induced by zineb in human keratinocyte cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate in Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for researchers.

Synthesis of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate

The synthesis of the title compound can be achieved through the acylation of tert-butyl carbazate with 2,5-difluorobenzoyl chloride. This reaction is a standard method for the formation of N-acylhydrazines.

Experimental Protocol:

A representative procedure for the synthesis is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butyl carbazate (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution to act as an acid scavenger.

-

Acylation: Slowly add a solution of 2,5-difluorobenzoyl chloride (1.0 equivalent) in the same solvent to the cooled reaction mixture dropwise over a period of 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate.

Application in the Synthesis of Hydrazone Derivatives

The Boc-protected hydrazine functionality of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate can be deprotected under acidic conditions to yield 2,5-difluorobenzohydrazide. This intermediate is a valuable precursor for the synthesis of various hydrazone derivatives, which are known to exhibit a wide range of biological activities.[1]

Experimental Protocol: Synthesis of 2,5-Difluorobenzohydrazide

-

Deprotection: Dissolve tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate in a solution of hydrochloric acid in an appropriate solvent (e.g., 4M HCl in dioxane or methanolic HCl).

-

Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Isolation: Remove the solvent under reduced pressure. The resulting hydrochloride salt of 2,5-difluorobenzohydrazide can be neutralized with a base (e.g., sodium bicarbonate) and extracted into an organic solvent.

Experimental Protocol: Synthesis of Hydrazone Derivatives [1]

-

Condensation: Dissolve 2,5-difluorobenzohydrazide (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Aldehyde: Add the desired substituted benzaldehyde (1.0 equivalent) to the solution.

-

Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to promote the condensation reaction.

-

Reaction: Reflux the reaction mixture for 4-6 hours.

-

Isolation: Cool the reaction mixture to room temperature. The hydrazone product often precipitates out of the solution and can be collected by filtration, washed with cold solvent, and dried.

Table 1: Antibacterial Activity of Hydrazone Derivatives of 2,5-Difluorobenzohydrazide [1]

| Compound ID | Substituent on Benzaldehyde | Antibacterial Activity (Zone of Inhibition in mm) vs. S. aureus |

| 4d | 4-Fluoro | 18 |

| 4e | 2,4-Difluoro | 20 |

| 4f | 4-Chloro | 17 |

| 4h | 4-Nitro | 16 |

| Ampicillin (Standard) | - | 22 |

Data extracted from a study on the synthesis and antibacterial screening of new hydrazone derivatives.[1]

Potential in Heterocyclic Synthesis

N-Acylhydrazines are versatile precursors for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These scaffolds are prevalent in many biologically active molecules.

Conceptual Pathway for Heterocycle Synthesis:

References

Application Notes and Protocols for tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate is a synthetic intermediate with significant potential in medicinal chemistry. While direct biological activity data for this specific compound is not extensively documented in publicly available literature, its structural components—a Boc-protected hydrazine and a 2,5-difluorobenzoyl moiety—position it as a valuable precursor for the synthesis of N-acylhydrazone derivatives. The N-acylhydrazone (NAH) scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][2]

The 2,5-difluoro substitution on the phenyl ring can enhance the metabolic stability and binding affinity of the final compounds to their biological targets. This document provides detailed application notes on the potential uses of tert-butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate as a synthetic building block and outlines protocols for the synthesis and biological evaluation of its derivatives.

Application Notes: A Precursor for Bioactive N-Acylhydrazones

tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate serves as a key starting material for the generation of diverse N-acylhydrazone libraries. The synthetic strategy involves two main steps: deprotection of the tert-butoxycarbonyl (Boc) group to yield the free hydrazine, followed by condensation with a variety of aldehydes or ketones.

Potential Therapeutic Applications of Derivatives:

-

Anticancer Agents: The N-acylhydrazone framework is present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines. The derivatives synthesized from the title compound could be screened for their potential to inhibit cancer cell proliferation.

-

Anti-inflammatory Agents: A significant number of N-acylhydrazones have been reported as potent inhibitors of inflammatory pathways, including the cyclooxygenase (COX) enzymes. The 2,5-difluorobenzoyl moiety can be explored for its contribution to COX-1/COX-2 selectivity.

-

Analgesic and Antithrombotic Drugs: The structural optimization of N-acylhydrazone precursors has led to the discovery of new lead compounds with analgesic and antithrombotic activities.

Synthetic Protocols

Protocol 1: Synthesis of 2,5-Difluorobenzohydrazide (Boc Deprotection)

This protocol describes the removal of the Boc protecting group from tert-butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate to yield the free hydrazide.

Materials:

-

tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)[3][4]

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Separatory funnel

Procedure:

-

Dissolve tert-butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate in dichloromethane (DCM) in a round bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an excess of trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) to the stirred solution.[3][4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Once the reaction is complete, carefully neutralize the excess acid by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2,5-difluorobenzohydrazide.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: General Synthesis of N-Acylhydrazone Derivatives

This protocol outlines the condensation of 2,5-difluorobenzohydrazide with an aldehyde to form the corresponding N-acylhydrazone.

Materials:

-

2,5-Difluorobenzohydrazide (from Protocol 1)

-

Aldehyde of choice

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Round bottom flask

Procedure:

-

Dissolve 2,5-difluorobenzohydrazide in ethanol or methanol in a round bottom flask.

-

Add a stoichiometric equivalent of the desired aldehyde to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 2-6 hours.[5]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.

Synthetic Workflow Diagram

Caption: General synthetic scheme for N-acylhydrazone derivatives.

Experimental Protocols for Biological Evaluation

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is used to assess the effect of synthesized N-acylhydrazone derivatives on cancer cell viability.[6][7][8][9]

Materials:

-

Human cancer cell line (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Synthesized N-acylhydrazone compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for another 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

-

Protocol 4: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is to determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.[10][11][12]

Materials:

-

Purified human or ovine COX-1 and COX-2 enzymes

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hematin (cofactor)

-

Arachidonic acid (substrate)

-

Synthesized N-acylhydrazone compounds dissolved in DMSO

-

Known COX inhibitors as controls (e.g., SC-560 for COX-1, celecoxib for COX-2)

-

96-well plate

-

ELISA kit for Prostaglandin E₂ (PGE₂) or a fluorometric probe

Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

In a 96-well plate, add the reaction buffer, hematin, and the respective COX enzyme (COX-1 or COX-2) to each well.

-

Add the test compound at various concentrations or the control inhibitor.

-

Pre-incubate the mixture for 10-15 minutes at 37°C.

-

-

Reaction Initiation and Termination:

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate for a specific time (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., a solution of stannous chloride or a strong acid).[12]

-

-

Quantification of Prostaglandin Production:

-

Measure the amount of PGE₂ produced using a competitive ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control.

-

Determine the IC₅₀ values for both COX-1 and COX-2.

-

Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

-

Cyclooxygenase Signaling Pathway

Caption: Simplified cyclooxygenase (COX) signaling pathway.

Protocol 5: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a standard acute inflammation model to evaluate the in vivo anti-inflammatory effects of the synthesized compounds.[13][14][15]

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in sterile saline)

-

Synthesized N-acylhydrazone compound suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the animals for at least one week before the experiment.

-

Divide the animals into groups (n=6-8 per group): vehicle control, reference drug, and test compound groups (at different doses).

-

-

Drug Administration:

-

Administer the vehicle, reference drug, or test compound orally or intraperitoneally 1 hour before the carrageenan injection.

-

-

Induction of Inflammation:

-

Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Data Presentation

The following table templates can be used to summarize the quantitative data obtained from the biological assays.

Table 1: In Vitro Cytotoxicity of N-Acylhydrazone Derivatives

| Compound ID | R-Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |

| 1a | Phenyl | To be determined | To be determined | To be determined |

| 1b | 4-Chlorophenyl | To be determined | To be determined | To be determined |

| 1c | 4-Methoxyphenyl | To be determined | To be determined | To be determined |

| Doxorubicin | (Positive Control) | Experimental Value | Experimental Value | Experimental Value |

Table 2: In Vitro COX Inhibition Activity of N-Acylhydrazone Derivatives

| Compound ID | R-Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |

| 1a | Phenyl | To be determined | To be determined | To be calculated |

| 1b | 4-Chlorophenyl | To be determined | To be determined | To be calculated |

| 1c | 4-Methoxyphenyl | To be determined | To be determined | To be calculated |

| SC-560 | (COX-1 Control) | Experimental Value | - | - |

| Celecoxib | (COX-2 Control) | - | Experimental Value | Experimental Value |

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3h |

| Vehicle Control | - | 0 |

| Indomethacin | 10 | Experimental Value |

| Compound 1a | 25 | To be determined |

| Compound 1a | 50 | To be determined |

| Compound 1a | 100 | To be determined |

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions based on their specific experimental setup, cell lines, and reagents. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

- 1. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. reddit.com [reddit.com]

- 5. benchchem.com [benchchem.com]

- 6. atcc.org [atcc.org]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. clyte.tech [clyte.tech]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. benchchem.com [benchchem.com]

- 14. In vivo screening method for anti inflammatory agent | PPTX [slideshare.net]

- 15. scielo.br [scielo.br]

Application Notes and Protocols: tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tert-butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate as a key building block in the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Introduction

tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate is a valuable intermediate for the synthesis of various heterocyclic compounds, particularly 1,3,4-oxadiazoles. The presence of the 2,5-difluorophenyl moiety is of particular interest in drug discovery as fluorine substitution can enhance metabolic stability, binding affinity, and pharmacokinetic properties of molecules. The tert-butoxycarbonyl (Boc) protecting group on the hydrazine allows for controlled reactions and can be readily removed under acidic conditions to liberate the free hydrazide for subsequent transformations.

This document outlines a two-step synthetic pathway for the preparation of 2-(2,5-difluorophenyl)-5-substituted-1,3,4-oxadiazoles, beginning with the deprotection of tert-butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate followed by a cyclodehydration reaction.

Synthetic Pathway Overview

The overall synthetic scheme involves two primary transformations:

-

Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) group from the starting material to yield 2,5-difluorobenzohydrazide.

-

Cyclodehydration: Reaction of the resulting 2,5-difluorobenzohydrazide with a carboxylic acid in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), to form the 2,5-disubstituted-1,3,4-oxadiazole ring.

Application Notes and Protocols for the Coupling of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction conditions for the coupling of tert-butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate. The protocols described herein are based on established methodologies for the N-arylation of related N'-acyl-N-Boc-hydrazines, primarily through palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed coupling reactions. These methods are instrumental in the synthesis of complex hydrazine-containing molecules, which are significant scaffolds in medicinal chemistry.

Introduction

tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate is a bifunctional molecule containing a Boc-protected hydrazine moiety and a difluorobenzoyl group. The N-H proton of the hydrazine is nucleophilic and can participate in coupling reactions with various electrophiles, most notably aryl and heteroaryl halides. This reactivity allows for the construction of tri-substituted hydrazine derivatives, which are key intermediates in the synthesis of a wide range of biologically active compounds. The protocols outlined below provide representative conditions for achieving such transformations.

Data Presentation: Summary of Reaction Conditions for N-Arylation of Hydrazides

The following table summarizes typical reaction conditions for the N-arylation of N'-acyl-N-Boc-hydrazines and related compounds, drawn from analogous reactions in the scientific literature. These conditions can serve as a starting point for the optimization of coupling reactions with tert-butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Notes |

| Aryl Iodide | CuI (10) | None | Cs₂CO₃ | Toluene | 80-110 | 12-24 | Effective for para- and meta-substituted aryl iodides. |

| Aryl Bromide | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu | Dioxane | 110 | 24 | A common Buchwald-Hartwig protocol for C-N bond formation.[1][2][3] |

| Aryl Bromide | CuI (10) | 4-hydroxy-L-proline (20) | K₂CO₃ | DMSO | 80 | 12-24 | A ligand-assisted copper-catalyzed system.[4][5] |

| Aryl Chloride | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | Buchwald-Hartwig conditions suitable for less reactive aryl chlorides.[1][6] |

| 2-Bromoarylcarbonyl | CuI (10) | 4-hydroxy-L-proline (20) | Cs₂CO₃ | DMF | 60-125 | 12-24 | Leads to the formation of 1-aryl-1H-indazoles after subsequent reactions.[4] |

Experimental Protocols

The following are detailed protocols for the N-arylation of tert-butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate with an aryl halide.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is a general procedure for the palladium-catalyzed coupling of an aryl halide with tert-butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate.

Materials:

-

tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, or SPhos)

-

Base (e.g., NaOtBu or Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Schlenk tube or similar reaction vessel for inert atmosphere

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

To an oven-dried Schlenk tube, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

-

Add the base (1.5-2.0 equivalents).

-

Add tert-butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate (1.2 equivalents) and the aryl halide (1.0 equivalent).

-

Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent (to achieve a concentration of 0.1-0.2 M with respect to the aryl halide).

-

Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).

-

Stir the reaction mixture for the required time (typically 12-24 hours), monitoring the progress by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-tert-butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate.

Protocol 2: Copper-Catalyzed N-Arylation

This protocol describes a copper-catalyzed method for the N-arylation of tert-butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate, which can be an effective alternative to palladium catalysis.

Materials:

-

tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate

-

Aryl halide (e.g., aryl iodide or bromide)

-

Copper(I) iodide (CuI)

-

Ligand (e.g., 4-hydroxy-L-proline, if required)

-

Base (e.g., Cs₂CO₃ or K₂CO₃)

-

Anhydrous solvent (e.g., DMSO or toluene)

-

Reaction vial or flask

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a reaction vial, add CuI (5-10 mol%), the ligand (if using, 10-20 mol%), and the base (2.0 equivalents).

-

Add tert-butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate (1.2 equivalents) and the aryl halide (1.0 equivalent).

-

Add the anhydrous solvent.

-

Seal the vial and heat the mixture to the desired temperature (typically 80-125 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite, washing with additional ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired product.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow and the logical relationship of the key reaction types for the coupling of tert-butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate.

Caption: General experimental workflow for coupling reactions.

Caption: Key coupling reaction pathways.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 4. Assembly of N,N-Disubstituted Hydrazines and 1-Aryl-1H-indazoles via Copper-Catalyzed Coupling Reactions [organic-chemistry.org]

- 5. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate as a key starting material. The synthesized 1,3,4-oxadiazole, pyrazole, and 1,2,4-triazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4][5][6][7][8][9][10]

I. Synthesis of 2-Amino-5-(2,5-difluorophenyl)-1,3,4-oxadiazoles

This protocol outlines a two-step synthesis of 2-amino-5-(2,5-difluorophenyl)-1,3,4-oxadiazoles. The first step involves the formation of a thiosemicarbazide intermediate by reacting tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate with an isothiocyanate. The subsequent step is an intramolecular cyclodesulfurization to yield the desired oxadiazole.[11]

Experimental Protocol:

Step 1: Synthesis of tert-Butyl 2-(2,5-difluorobenzoyl)-4-substituted-hydrazinecarbothioamide (Thiosemicarbazide Intermediate)

-

To a solution of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate (1.0 mmol) in methanol (10 mL), add the desired isothiocyanate (1.0 mmol).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude thiosemicarbazide intermediate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of tert-Butyl (5-(2,5-difluorophenyl)-1,3,4-oxadiazol-2-yl)carbamate

-

Dissolve the crude thiosemicarbazide from Step 1 (1.0 mmol) in N,N-Dimethylformamide (DMF) (3 mL).

-

Add Diisopropylethylamine (DIEA) (1.0 mmol) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.5 mmol).[11]

-

Heat the reaction mixture to 50°C and stir until the reaction is complete as monitored by TLC.

-

Cool the mixture to room temperature and remove the solvent in vacuo.

-

Extract the residue with water and isolate the solid product by filtration.

-

Wash the solid with methanol and dry to yield the 2-amino-1,3,4-oxadiazole derivative.[11] Further purification can be achieved by recrystallization from methanol.

Quantitative Data Summary:

| Step | Reactants | Product | Solvent | Catalyst/Reagent | Temp (°C) | Time (h) | Yield (%) |

| 1 | tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate, Isothiocyanate | Thiosemicarbazide Intermediate | Methanol | - | RT | 4 | 75-88[11] |

| 2 | Thiosemicarbazide Intermediate | 2-Amino-1,3,4-oxadiazole | DMF | DIEA, TBTU | 50 | Varies | ~85[11] |

Reaction Workflow:

Caption: Synthesis of 2-Amino-1,3,4-oxadiazoles.

II. Synthesis of 1-Aryl-5-(2,5-difluorophenyl)pyrazoles

This protocol describes the synthesis of 1-aryl-5-(2,5-difluorophenyl)pyrazoles. The synthesis involves the initial deprotection of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate to 2,5-difluorobenzohydrazide, followed by a one-pot reaction with a 1,3-dicarbonyl compound.

Experimental Protocol:

Step 1: Deprotection of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate

-

Dissolve tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate (1.0 mmol) in dichloromethane (DCM) (10 mL).

-

Add trifluoroacetic acid (TFA) (10 equivalents) to the solution.

-

Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess TFA under reduced pressure to obtain 2,5-difluorobenzohydrazide.

Step 2: One-Pot Synthesis of 1-Aryl-5-(2,5-difluorophenyl)pyrazoles

-

To a solution of an aryl halide (1.0 mmol) in dry THF (4 mL) at -78°C under a nitrogen atmosphere, add n-butyllithium (1.05 equiv) and stir for 5 minutes.

-

Add di-tert-butyl azodicarboxylate (1.05 equiv) and stir at -78°C for 5 minutes, then allow the mixture to warm to room temperature.

-

After 30 minutes, add the 2,5-difluorobenzohydrazide (from Step 1, 1.0 mmol) and a 1,3-dicarbonyl compound (e.g., 2-chloromalonaldehyde, 5.0 equiv).[12]

-

Add 4 N HCl (~2 mL) and heat the reaction to 100°C for 5 minutes.

-

Cool the reaction to room temperature and neutralize with saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Dry the organic layer with sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[12][13]

Quantitative Data Summary:

| Step | Reactants | Product | Solvent | Reagent | Temp (°C) | Time | Yield (%) |

| 1 | tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate | 2,5-Difluorobenzohydrazide | DCM | TFA | RT | Varies | High |

| 2 | 2,5-Difluorobenzohydrazide, Aryl halide, 1,3-Dicarbonyl | 1-Aryl-5-(2,5-difluorophenyl)pyrazole | THF | n-BuLi, DBAD, HCl | -78 to 100 | ~1 h | Moderate to Good[12] |

Reaction Workflow:

Caption: Synthesis of 1-Arylpyrazoles.

III. Synthesis of 3-(2,5-Difluorophenyl)-1,2,4-triazoles

This protocol details the synthesis of 3-(2,5-difluorophenyl)-1,2,4-triazoles starting from the deprotected 2,5-difluorobenzohydrazide, which is then reacted with an amidine reagent.

Experimental Protocol:

Step 1: Deprotection of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate

-

Follow the deprotection protocol as described in Section II, Step 1 to obtain 2,5-difluorobenzohydrazide.

Step 2: Synthesis of 3-(2,5-Difluorophenyl)-1,2,4-triazoles

-

Prepare an amidine reagent from an appropriate oxamide or oxalate derivative. These are typically stable crystalline solids.

-

React the 2,5-difluorobenzohydrazide (1.0 mmol) with the amidine reagent (1.0 mmol) in a polar solvent such as acetic acid or an alcohol (methanol, ethanol, isopropanol).[1]

-

Stir the reaction mixture under mild conditions (e.g., room temperature to gentle heating) until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

The resulting triazole can often be isolated by precipitation or extraction and may be purified by recrystallization or column chromatography.

Quantitative Data Summary:

| Step | Reactants | Product | Solvent | Temp (°C) | Time | Yield (%) |

| 1 | tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate | 2,5-Difluorobenzohydrazide | DCM | RT | Varies | High |

| 2 | 2,5-Difluorobenzohydrazide, Amidine Reagent | 3-(2,5-Difluorophenyl)-1,2,4-triazole | Acetic Acid/Alcohol | RT to Heat | Varies | Good[1] |

Reaction Workflow:

Caption: Synthesis of 1,2,4-Triazoles.

IV. Biological Significance and Potential Signaling Pathways

Heterocyclic compounds containing oxadiazole, pyrazole, and triazole cores are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

-

1,3,4-Oxadiazole Derivatives: These compounds have been reported to possess antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2][14][15] Their mechanism of action can vary widely depending on the substituents. For instance, some antibacterial oxadiazoles may act by inhibiting essential microbial enzymes.

-

Pyrazole Derivatives: Pyrazole-containing compounds are well-established in medicine, with examples including anti-inflammatory drugs (e.g., celecoxib), anticancer agents, and compounds targeting the central nervous system.[6][7][8][9][10][16] Their diverse pharmacological profiles stem from their ability to interact with a variety of biological targets such as enzymes and receptors.

-

1,2,4-Triazole Derivatives: This class of heterocycles is renowned for its potent antifungal (e.g., fluconazole, voriconazole), antiviral, and anticancer properties.[3][4][5][17][18][19][20] Many antifungal triazoles function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi, thereby disrupting fungal cell membrane integrity.

Illustrative Signaling Pathway (Antifungal Action of Triazoles):

Caption: Inhibition of Ergosterol Biosynthesis by Triazole Antifungals.

References

- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.info [ijpsr.info]

- 3. Synthesis and Biological Applications of Triazole Derivatives – A Review | Bentham Science [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 13. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides [organic-chemistry.org]

- 14. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 4(H)-1,2,4-triazole derivatives with expected biological activity. Part IV. Synthesis of substituted 3,4,5-triaryl-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Application Notes and Protocols for the Deprotection of the Boc Group from tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines and hydrazines in organic synthesis due to its stability under a broad range of reaction conditions and its facile cleavage under acidic conditions. The deprotection of Boc-protected intermediates is a critical step in many synthetic routes, particularly in the preparation of active pharmaceutical ingredients and other complex molecules. This document provides detailed protocols for the removal of the Boc protecting group from tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate to yield 2,5-difluorobenzoylhydrazine. Two common and effective methods are presented: cleavage with trifluoroacetic acid (TFA) and with hydrogen chloride (HCl).

The selection of the deprotection method often depends on the substrate's sensitivity to acid, the presence of other acid-labile functional groups, and the desired salt form of the final product. For tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate, both TFA and HCl are expected to be effective reagents for the removal of the Boc group.

Reaction Mechanism

The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid (TFA or HCl). This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to yield the free hydrazine and carbon dioxide. The liberated hydrazine is then protonated by the excess acid to form the corresponding salt (trifluoroacetate or hydrochloride).[1]

Comparative Data of Deprotection Protocols

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate using trifluoroacetic acid and hydrogen chloride. The data is representative of typical yields for Boc deprotection of N-aroylhydrazines.

| Parameter | Protocol 1: Trifluoroacetic Acid (TFA) | Protocol 2: Hydrogen Chloride (HCl) |

| Reagent | Trifluoroacetic Acid | 4 M HCl in 1,4-Dioxane |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 1 - 4 hours | 1 - 4 hours |

| Typical Yield | 90-98% | 85-95% |

| Product Form | Trifluoroacetate salt | Hydrochloride salt |

| Work-up | Evaporation followed by trituration or aqueous work-up | Evaporation or precipitation followed by filtration |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a general and highly effective method for the removal of the Boc group using a solution of trifluoroacetic acid in dichloromethane.

Materials:

-

tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration range is 20-50% (v/v) of TFA in DCM. For a 1:1 (v/v) mixture, add a volume of TFA equal to the volume of DCM.

-

After the addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

The resulting residue is the crude 2,5-difluorobenzoylhydrazine trifluoroacetate salt.

-

To isolate the product, triturate the residue with cold, anhydrous diethyl ether. The product should precipitate as a solid.

-

Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

To obtain the free hydrazine:

-

After evaporation of the solvent and excess TFA, dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Caution: CO2 evolution will occur.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free 2,5-difluorobenzoylhydrazine.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol provides an alternative method for Boc deprotection, yielding the hydrochloride salt of the product, which can be advantageous for stability and handling.

Materials:

-

tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate

-

4 M Hydrogen Chloride (HCl) in 1,4-dioxane

-

1,4-Dioxane or Methanol (optional, as co-solvent)

-

Diethyl ether, anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask, dissolve or suspend tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate (1.0 eq) in a minimal amount of 1,4-dioxane or methanol (if needed for solubility).

-

To the stirred solution/suspension at room temperature, add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS. The deprotected product may precipitate from the reaction mixture as the hydrochloride salt.

-

Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold 1,4-dioxane or diethyl ether and dry under vacuum.

-

If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,5-difluorobenzoylhydrazine hydrochloride.

-

The crude product can be further purified by trituration with or recrystallization from an appropriate solvent system (e.g., methanol/diethyl ether).

Visualizations

The following diagrams illustrate the chemical transformation and a generalized experimental workflow for the Boc deprotection.

Caption: Chemical transformation of the Boc deprotection reaction.

Caption: Generalized experimental workflow for Boc deprotection.

References

Large-Scale Synthesis of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of tert-Butyl 2-(2,5-difluorobenzoyl)hydrazinecarboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a two-step process commencing with the formation of the essential reagent, tert-butyl carbazate, followed by its acylation with 2,5-difluorobenzoyl chloride. This guide presents a comprehensive overview of the synthetic pathway, detailed experimental procedures, and quantitative data to ensure reproducibility and scalability.

Introduction